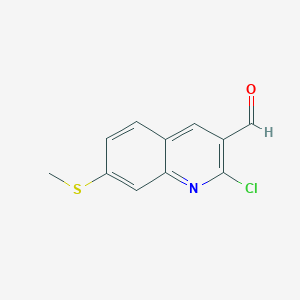

2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

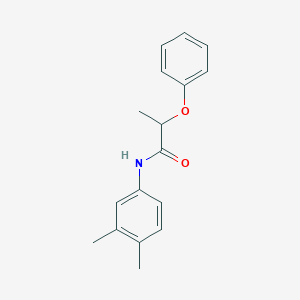

The compound “2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde” is a quinoline fused-ring system . The formyl group is bent slightly out of the plane .

Synthesis Analysis

The synthesis of this compound has been discussed in several studies. One method involves a multicomponent reaction of 2-chloro-3-formyl-quinoline with ethyl 3-oxobutanoate and malononitrile in water containing sulfonyl methane-diamine as a catalyst .Molecular Structure Analysis

The molecular structure of “2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde” is planar with a root mean square (r.m.s.) deviation of 0.007 Å . The formyl group is bent slightly out of the plane .Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, a multicomponent reaction of 2-chloro-3-formyl-quinoline with ethyl 3-oxobutanoate and malononitrile in water containing sulfonyl methane-diamine as a catalyst gave the respective quinolinyl-pyranopyrazole .Aplicaciones Científicas De Investigación

Synthesis of Quinoline Ring Systems

The compound serves as a key intermediate in the synthesis of quinoline ring systems, which are crucial scaffolds in medicinal chemistry. It undergoes various reactions to construct fused or binary quinoline-core heterocyclic systems, which are found in numerous pharmacologically active molecules .

Biological Evaluation

Researchers utilize this compound for biological evaluation due to its potential pharmacological activities. It’s often used in the development of bioactive heterocyclic compounds, which can lead to the discovery of new drugs .

Development of Fluorescent Sensors

The aldehyde group in 2-chloro-7-(methylthio)-3-quinolinecarbaldehyde can react with various reagents to form fluorescent sensors. These sensors are particularly useful for detecting metal ions in environmental and biological samples .

Heterocyclic Compound Synthesis

This compound is instrumental in the development of new heterocyclic compounds. Its versatile structure allows for the creation of diverse heterocycles that can have a range of applications, from materials science to pharmaceuticals .

Ligand Synthesis

2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde is used in the synthesis of ligands for metal complexes. These ligands can then be used in catalysis or as part of metal-organic frameworks (MOFs) for gas storage and separation .

Organic Chemist’s Toolbox

As part of the organic chemist’s toolbox, this compound is used to explore new chemical reactions. Its reactivity can lead to the development of novel synthetic methodologies that can be applied in various fields of chemical research .

Propiedades

IUPAC Name |

2-chloro-7-methylsulfanylquinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNOS/c1-15-9-3-2-7-4-8(6-14)11(12)13-10(7)5-9/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKPVKLQVQZMHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=NC(=C(C=C2C=C1)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

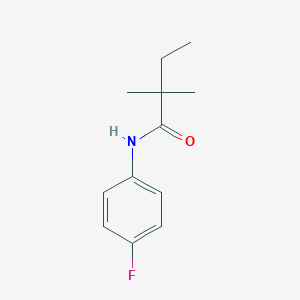

![Propyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B411763.png)